

# Selexipag-d6 Carryover in LC-MS Systems: A Technical Support Center

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering **Selexipag-d6** carryover in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

### **Troubleshooting Guide**

Carryover of **Selexipag-d6**, a deuterated internal standard for the prostacyclin receptor agonist Selexipag, can lead to inaccurate quantification in bioanalytical methods. Due to its hydrophobic nature (logP  $\approx$  4.4), Selexipag and its deuterated analog have a tendency to adsorb to surfaces within the LC-MS system. This guide provides a systematic approach to identifying and mitigating carryover.

Q1: I am observing a significant peak for **Selexipag-d6** in my blank injections following a high concentration standard. What should I do first?

A1: The first step is to confirm and quantify the extent of the carryover. This can be achieved by performing a carryover assessment experiment. Inject a blank sample immediately following the highest concentration standard (Upper Limit of Quantification, ULOQ). According to regulatory guidelines from the FDA and EMA, the carryover in the blank sample should not exceed 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[1]

Experimental Protocol: Carryover Assessment



- Prepare Samples: Prepare a blank sample (matrix without analyte or internal standard), a sample at the LLOQ concentration, and a sample at the ULOQ concentration.
- Injection Sequence:
  - Inject the blank sample to establish a baseline.
  - Inject the LLOQ sample.
  - Inject the ULOQ sample.
  - Immediately inject a blank sample (Blank 1).
  - Inject another blank sample (Blank 2) to assess further rinsing.
- Data Analysis:
  - Integrate the peak area for **Selexipag-d6** in the LLOQ sample and in Blank 1.
  - Calculate the carryover percentage using the following formula: (Peak Area in Blank 1 / Peak Area in LLOQ) \* 100%

Below is a table summarizing representative data from a carryover assessment:

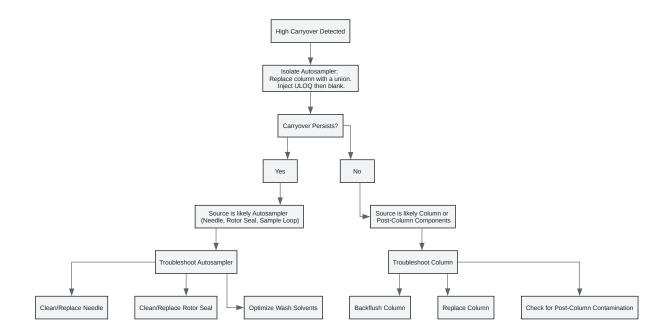
| Injection<br>Sample     | Selexipag-d6<br>Peak Area | % Carryover<br>vs. LLOQ | Acceptance<br>Criteria | Status |
|-------------------------|---------------------------|-------------------------|------------------------|--------|
| LLOQ                    | 5,000                     | -                       | -                      | -      |
| ULOQ                    | 1,000,000                 | -                       | -                      | -      |
| Blank 1 (post-<br>ULOQ) | 200                       | 4.0%                    | ≤ 5%                   | Pass   |
| Blank 2 (post-<br>ULOQ) | 50                        | 1.0%                    | ≤ 5%                   | Pass   |

Q2: My carryover for **Selexipag-d6** is above the acceptable limit. How do I identify the source of the carryover?



A2: Carryover can originate from various components of the LC-MS system. A systematic process of elimination is the most effective way to pinpoint the source. The primary suspects are the autosampler, the analytical column, and the mass spectrometer ion source.

The following workflow can help isolate the source of the carryover:



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Caption: Troubleshooting workflow for identifying the source of LC-MS carryover.

#### Troubleshooting & Optimization





Q3: I have identified the autosampler as the source of **Selexipag-d6** carryover. What are the specific components to check and how can I clean them?

A3: Within the autosampler, the most common sources of carryover for hydrophobic compounds like **Selexipag-d6** are the needle, rotor seal, and sample loop.

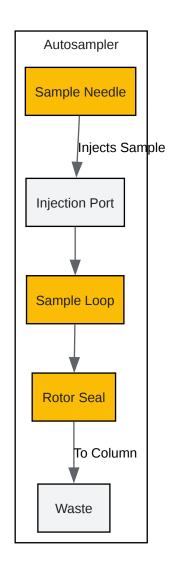
- Needle: The outer surface of the needle can retain sample residue. Ensure that the needle wash procedure is effective.
- Rotor Seal: Worn or scratched rotor seals can create dead volumes where the sample can be trapped.
- Sample Loop: Incomplete flushing of the sample loop can leave residual sample.

Experimental Protocol: Optimizing Autosampler Wash

- Wash Solvent Composition: Selexipag is practically insoluble in water.[2] An effective wash solvent should have a high organic content to solubilize **Selexipag-d6**. A mixture of acetonitrile and isopropanol (e.g., 50:50 v/v) is often more effective than methanol or acetonitrile alone for hydrophobic compounds.
- Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
- Needle Wash Port: Ensure the needle wash port is clean and that the solvent is being delivered effectively.

The following diagram illustrates the key components of an autosampler that can contribute to carryover:





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Caption: Key autosampler components prone to **Selexipag-d6** carryover.

## Frequently Asked Questions (FAQs)

Q4: Can the choice of analytical column contribute to **Selexipag-d6** carryover?

A4: Yes, the column is a significant potential source of carryover.[3] Selexipag's hydrophobicity can lead to strong interactions with the stationary phase, especially with C18 columns. If the gradient elution is not sufficient to completely elute the compound, it can appear in subsequent injections.

Mitigation Strategies for Column-Related Carryover:

#### Troubleshooting & Optimization





- Increase Organic Content of Mobile Phase: A higher percentage of acetonitrile or methanol at the end of the gradient can help to strip strongly retained compounds from the column.
- Column Wash: Incorporate a high-organic wash step at the end of each run.
- Backflushing: If your system allows, backflushing the column can be an effective way to remove strongly retained compounds.
- Column Choice: Consider a column with a different stationary phase chemistry that may have less affinity for Selexipag. A phenyl-hexyl column, for instance, might offer different selectivity and reduce carryover.

Q5: My **Selexipag-d6** internal standard shows more carryover than the unlabeled Selexipag. Why would this happen?

A5: While deuterated internal standards are generally expected to have very similar chromatographic behavior to their non-deuterated counterparts, slight differences can occur.[4] In some cases, the deuterated standard may elute slightly earlier from the column. It is also possible that subtle differences in physicochemical properties could lead to differential adsorption to system components. However, a more likely cause is a concentration disparity. If the internal standard is used at a much higher concentration than the highest calibrator of the analyte, the absolute amount of material available to cause carryover is greater.

Q6: Are there any specific sample preparation techniques that can help minimize **Selexipag-d6** carryover?

A6: While carryover is primarily an instrumental issue, sample preparation can play an indirect role. A clean sample extract with minimal matrix components is less likely to foul the LC-MS system and exacerbate carryover problems. For Selexipag analysis in plasma, protein precipitation is a common sample preparation technique.[5] Ensuring complete precipitation and centrifugation to remove particulates can help maintain a clean injection port and column.

Q7: How often should I perform carryover checks?

A7: Carryover should be assessed during method validation.[1] For routine analysis, it is good practice to include a blank injection after the highest concentration sample in each analytical



batch to monitor for carryover. If carryover is observed, the preceding samples may need to be re-analyzed after the issue has been resolved.

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